molecular formula C15H27NO3 B15160526 4-(Dibutylamino)-3-oxobutyl prop-2-enoate CAS No. 798561-49-6

4-(Dibutylamino)-3-oxobutyl prop-2-enoate

Cat. No.: B15160526
CAS No.: 798561-49-6
M. Wt: 269.38 g/mol
InChI Key: RTOFLMMVXWDJBJ-UHFFFAOYSA-N
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Description

4-(Dibutylamino)-3-oxobutyl prop-2-enoate is an organic compound that belongs to the class of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields such as coatings, adhesives, and biomedical materials . This compound is characterized by the presence of a dibutylamino group, a ketone group, and an acrylate ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibutylamino)-3-oxobutyl prop-2-enoate typically involves the esterification of acrylic acid with 4-(dibutylamino)-3-oxobutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

4-(Dibutylamino)-3-oxobutyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The dibutylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Dibutylamino)-3-oxobutyl prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dibutylamino)-3-oxobutyl prop-2-enoate involves its interaction with various molecular targets. The dibutylamino group can interact with biological receptors, while the acrylate ester group can undergo polymerization reactions. These interactions can lead to various biological and chemical effects, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dibutylamino)-3-oxobutyl prop-2-enoate is unique due to the presence of the dibutylamino group and the ketone group, which provide additional reactivity and functionality compared to other acrylates. This makes it a valuable compound for various chemical and biological applications .

Properties

CAS No.

798561-49-6

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

[4-(dibutylamino)-3-oxobutyl] prop-2-enoate

InChI

InChI=1S/C15H27NO3/c1-4-7-10-16(11-8-5-2)13-14(17)9-12-19-15(18)6-3/h6H,3-5,7-13H2,1-2H3

InChI Key

RTOFLMMVXWDJBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(=O)CCOC(=O)C=C

Origin of Product

United States

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